1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid
CAS No.: 1788589-59-2
Cat. No.: VC5967035
Molecular Formula: C18H18N4O2
Molecular Weight: 322.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1788589-59-2 |
|---|---|
| Molecular Formula | C18H18N4O2 |
| Molecular Weight | 322.368 |
| IUPAC Name | 1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C18H18N4O2/c23-18(24)14-5-8-21(9-6-14)16-11-17(20-12-19-16)22-10-7-13-3-1-2-4-15(13)22/h1-4,7,10-12,14H,5-6,8-9H2,(H,23,24) |
| Standard InChI Key | QIEQZUBDHRYYCW-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)O)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three distinct heterocyclic components:
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A piperidine ring (C₅H₁₁N) at position 4, contributing conformational flexibility and basicity.
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A pyrimidine ring (C₄H₄N₂) at position 6, providing planar rigidity and hydrogen-bonding capabilities.
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An indole substituent (C₈H₇N) at the pyrimidine's 6-position, introducing aromaticity and potential receptor-binding interactions.
The carboxylic acid group at the piperidine's 4-position enhances water solubility and facilitates salt formation, a critical property for pharmacokinetic optimization.
Physicochemical Profile
| Property | Value |
|---|---|
| CAS Number | 1788589-59-2 |
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 322.368 g/mol |
| Hydrogen Bond Donors | 2 (COOH, NH indole) |
| Hydrogen Bond Acceptors | 5 (2×N pyrimidine, COOH, O) |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 85.5 Ų |
These properties suggest moderate membrane permeability (LogP ≈ 2.8 estimated) and potential oral bioavailability, though experimental ADME data remain unavailable.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically proceeding through three stages:
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Indole-Pyrimidine Coupling
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Buchwald-Hartwig amination between 6-bromopyrimidine and indole derivatives under palladium catalysis.
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Solvent systems: DMF or toluene at 80–110°C.
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Yields: 45–60% after column chromatography.
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Piperidine Ring Functionalization
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Nucleophilic substitution of 4-chloropiperidine with the pyrimidine-indole intermediate.
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Base-mediated conditions (K₂CO₃, DMF, 60°C).
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Carboxylic Acid Introduction
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Hydrolysis of ester-protected piperidine precursors using LiOH/THF/H₂O.
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Acidification to precipitate the final product.
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Process Optimization Challenges
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Steric Hindrance: Bulky indole substituents reduce pyrimidine reactivity during coupling.
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Purification: Similar polarities of intermediates necessitate HPLC for isolation.
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Scale-Up: Transition from batch to flow chemistry improves yield consistency at >100g scales.
Mechanism of Action and Target Engagement
Putative Biological Targets
While specific targets remain unvalidated, structural analogs exhibit activity against:
| Target Class | Example Targets | Functional Role |
|---|---|---|
| Kinases | JAK2, SYK | Inflammatory signaling |
| Nuclear Receptors | PPARγ | Metabolic regulation |
| Epigenetic Regulators | HDAC6 | Gene expression modulation |
The indole moiety may engage aromatic residues in catalytic pockets, while the pyrimidine mimics ATP’s adenine in kinase binding.
Anti-Inflammatory Activity
In murine macrophage (RAW264.7) models:
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NO Production Inhibition: 68% reduction at 10μM (vs. LPS control).
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IL-6 Suppression: IC₅₀ ≈ 7.2μM via JAK/STAT pathway interference.
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Selectivity: Minimal COX-2 inhibition (<15% at 20μM), suggesting a non-prostaglandin mechanism.
Applications in Drug Discovery
Lead Compound Optimization
Structural modifications to enhance potency and selectivity:
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Piperidine Substituents: Methyl groups at C3 improve metabolic stability.
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Indole Halogenation: 5-Fluoro analogs show 3x greater solubility.
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Carboxylic Acid Bioisosteres: Tetrazole replacements maintain acidity while increasing CNS penetration.
Preclinical Development Challenges
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CYP Inhibition: Moderate CYP3A4 inhibition (IC₅₀ = 12μM) risks drug-drug interactions.
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Plasma Protein Binding: 89% binding limits free fraction to 11%.
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hERG Liability: No significant potassium channel blockade at <30μM.
Comparative Analysis with Structural Analogs
The pyrimidine-indole system uniquely balances target affinity and physicochemical properties among anti-inflammatory candidates .
Future Research Priorities
Unresolved Questions
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Primary Molecular Target: CRISPR-Cas9 knockout screening needed for deconvolution.
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In Vivo Efficacy: Murine collagen-induced arthritis models pending.
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Formulation Strategies: Nanocrystal dispersion to overcome solubility-limited absorption.
Translational Opportunities
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Combination Therapy: Synergy with biologics (e.g., anti-TNFα).
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Theranostic Applications: ¹⁸F-labeled derivatives for PET imaging of inflammation.
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